R,R-Fenoterol is derived from fenoterol, which was patented in 1962 and has been utilized in medical applications since 1971. It is part of a class of medications known as β2-agonists, specifically designed to relax bronchial muscles and facilitate breathing . The compound's chemical structure can be denoted by the IUPAC name 5-(1-hydroxy-2-{[2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)benzene-1,3-diol, with the molecular formula CHNO and a molar mass of approximately 303.358 g/mol .
The synthesis of R,R-Fenoterol involves several key steps, typically starting from simpler organic compounds. One efficient method includes the use of chiral amines and specific protecting groups to ensure the correct stereochemistry is achieved. The synthesis process can be summarized as follows:
For example, one synthetic route includes the reaction of (R,R)-fenoterol hydrobromide with potassium methanolate in methanol, followed by various coupling reactions under controlled conditions (temperature, pressure) to yield the final compound .
R,R-Fenoterol features two stereogenic centers, allowing for four possible stereoisomers: (R,R), (R,S), (S,R), and (S,S). The molecular structure consists of a phenolic core with hydroxyl groups that contribute to its biological activity. Key structural characteristics include:
R,R-Fenoterol undergoes various chemical reactions relevant to its function and metabolism:
The mechanism of action for R,R-Fenoterol primarily involves its agonistic activity on β2-adrenergic receptors:
R,R-Fenoterol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molar Mass | 303.358 g/mol |
Solubility | Water-soluble |
pKa | Approximately 9 |
Elimination Half-life | ~6.5 hours |
R,R-Fenoterol has several significant applications in clinical medicine:
R,R-Fenoterol ((R,R)-5-[1-Hydroxy-2-[[1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol) is a stereoselective β²-adrenergic receptor (β²-AR) agonist distinguished by its dual chiral centers. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.36 g/mol and CAS registry number 69421-37-0 [8] [10]. The absolute configuration at the C₁ (ethanolamine side chain) and C₂ (alkylamine side chain) positions is R and R, respectively, which critically determines its biological activity [6] [9].
Structural features include:
Atom Group | Interaction Site in β²-AR | Interaction Type |
---|---|---|
Resorcinol meta-OH | Asp113 (TM3) | Hydrogen bonding |
Ethanolamine β-OH | Asn312 (TM7) | Hydrogen bonding |
p-Hydroxyphenyl | Tyr308 (TM7) | π-π stacking |
Alkylamine | His296 (TM6) | Salt bridge |
R,R-Fenoterol’s solubility is pH-dependent due to ionizable groups (pKa values: phenolic OH ~10.0, secondary amine ~9.5). It exhibits high solubility in aqueous acids (e.g., hydrochloric acid) and polar solvents like methanol, but low solubility in apolar solvents [3] [5]. As the hydrobromide salt, its water solubility exceeds 50 mg/mL, facilitating pharmaceutical formulations [3].
Thermal stability analysis via differential scanning calorimetry (DSC) shows a sharp endothermic peak at 238.1°C (ΔH = 4.0 kJ/mol), corresponding to melting with decomposition [5]. The crystalline structure remains stable below 200°C under anhydrous conditions. However, oxidative degradation occurs in alkaline solutions due to auto-oxidation of the catechol-like resorcinol ring [3] [5].
Crystallographic data are limited, but molecular modeling indicates a packing density of 1.3 g/cm³ and refractive index of 1.642 [8]. The solid-state conformation features intramolecular hydrogen bonding between the ethanolamine hydroxyl and the secondary amine, stabilizing the extended conformation observed in CoMFA studies [6] [9].
Property | Value | Conditions |
---|---|---|
Molecular Weight | 303.36 g/mol | - |
Boiling Point | 566.0 ± 45.0°C | At 760 mmHg |
LogP (Partition Coefficient) | 0.89 | Octanol/water |
Flash Point | 203.1 ± 19.3°C | - |
Vapor Pressure | 0.0 ± 1.6 mmHg | 25°C |
Fenoterol’s four stereoisomers exhibit dramatic differences in β²-AR binding affinity and subtype selectivity due to stereochemical constraints:
Functional activity in cardiomyocytes parallels binding data:
CoMFA models attribute this divergence to steric occlusion in the β²-AR binding pocket. The (R) configuration at C₁ positions the resorcinol ring for hydrogen bonding with Asp113, while the (R) configuration at C₂ orients the p-hydroxyphenyl group toward Tyr308 for π-π stacking. The (S) configurations disrupt this alignment, weakening interactions [4] [6] [9].
Derivatization studies confirm stereochemical sensitivity:
Stereoisomer | Kiβ²-AR (µM) | β1/β2 Selectivity Ratio | EC50 (Cardiomyocyte) |
---|---|---|---|
(R,R) | 0.35 ± 0.03 | 43 | 16 nM |
(R,S) | 3.69 ± 0.25 | 5 | 1.6 µM |
(S,R) | 4.99 ± 0.30 | <2 | >10 µM |
(S,S) | 4.56 ± 0.22 | <2 | >10 µM |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: